molecular formula C24H30N10O6S B12413791 Purinostat mesylate

Purinostat mesylate

Cat. No.: B12413791
M. Wt: 586.6 g/mol
InChI Key: QTSZBNQPNSJXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of purinostat mesylate would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Purinostat mesylate undergoes various chemical reactions, primarily focusing on its interaction with HDAC enzymes. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are acetylated histones and apoptotic cancer cells. These products result from the inhibition of HDAC activity and the induction of apoptosis, respectively .

Scientific Research Applications

Purinostat mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Purinostat mesylate exerts its effects by selectively inhibiting the catalytic activity of class I and IIb HDAC enzymes. This inhibition leads to the accumulation of highly acetylated chromatin histones, inducing chromatin remodeling and altering gene expression. The compound also downregulates oncogenic proteins such as BCR-ABL and c-MYC, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Purinostat mesylate is unique in its high selectivity and potency for class I and IIb HDAC enzymes. Similar compounds include:

    Vorinostat: Another HDAC inhibitor used in cancer therapy.

    Romidepsin: A selective HDAC inhibitor with a different chemical structure.

    Belinostat: An HDAC inhibitor with broad-spectrum activity.

    Panobinostat: A potent HDAC inhibitor used in multiple myeloma treatment.

    Chidamide: A selective HDAC inhibitor with applications in cancer therapy

This compound stands out due to its unique selectivity for class I and IIb HDACs, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C24H30N10O6S

Molecular Weight

586.6 g/mol

IUPAC Name

2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4)

InChI Key

QTSZBNQPNSJXAC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.